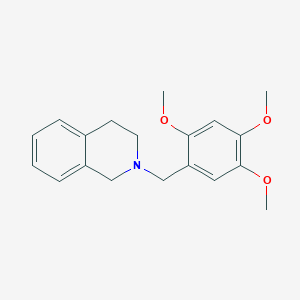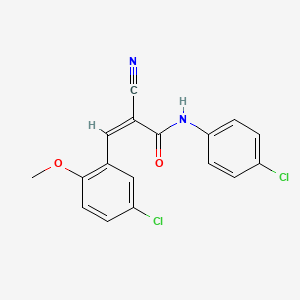
2-(2,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
Tetrahydroisoquinoline derivatives, including 2-(2,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, are of significant interest in medicinal chemistry for their potential biological activities. These compounds have been studied for various pharmacological properties, including beta-adrenergic and platelet antiaggregatory activities. The structural modifications and substituent variations play a crucial role in their biological effects and interaction with biological targets.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves complex reactions that introduce various substituents to the tetrahydroisoquinoline core. For example, the synthesis of a positional isomer of trimetoquinol, a related tetrahydroisoquinoline derivative, demonstrated the impact of methoxy group positions on biological activity, underscoring the importance of synthesis strategy in medicinal chemistry (Miller et al., 1980).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives, including the distribution of methoxy groups, significantly influences their biological activities. Structural studies, often utilizing NMR and mass spectroscopy, provide insights into the configuration and conformation of these molecules, which are critical for understanding their interaction with biological targets.
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo various chemical reactions that modify their structure and, consequently, their chemical and biological properties. For instance, the modification of trimetoquinol by replacing catecholic hydroxyl groups with chloro substituents resulted in compounds with marked beta-adrenoceptor antagonist properties, showcasing the versatility of chemical reactions in altering pharmacological profiles (Kaiser et al., 1986).
Wissenschaftliche Forschungsanwendungen
Beta-Adrenergic Activity and Platelet Antiaggregatory Activity
A positional isomer of trimetoquinol, 1-(2',4',5'-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, was synthesized and studied for its beta-adrenergic activity. In guinea pig atrial and tracheal preparations, this compound showed less beta-adrenergic activity compared to trimetoquinol. However, it demonstrated effective antiaggregatory action in human and rabbit platelet-rich plasma, indicating significant differences in biological activity due to the altered position of methoxy groups (Miller, Bossart, Mayo, & Feller, 1980).
Effect of Methyl Substitution
Methyl and dimethyl analogues of trimetoquinol, including variations of the 1-(3,4,5-trimethoxybenzyl) group, were synthesized and evaluated for their beta-adrenergic activities. These compounds showed differential agonist activities on beta1 and beta2 adrenoceptors, with some demonstrating selectivity for beta2 receptors in preliminary pharmacological studies (Sober et al., 1981).
Pharmacological Effects of Optical Isomers
Research comparing the pharmacological effects of optical isomers of 1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline revealed that the (-)-1 isomer was more potent than (+)-1 in beta-adrenoreceptor preparations. These isomers also showed equal alpha-antagonist properties in inhibiting norepinephrine-induced contractions in guinea pig aorta (Miller, Kador, Venkatraman, & Feller, 1975).
Bronchodilator Activity
A study conducted in 1967 found that the 1-(3′,4′,5′-trimethoxybenzyl) derivative of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline was a highly active bronchodilator, showing significant effectiveness in both in vitro and in vivo tests (Yamato, Mashimo, Hirakura, & Yamagata, 1967).
Cardiovascular System Effects
Another study explored the effects of various tetrahydroisoquinoline derivatives, including 1-(3',4',5'-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, on the cardiovascular system. This compound was found to be the most pharmacologically active among the tested derivatives, exhibiting potent bronchodilating and cardiovascular effects (Sato, Yamaguchi, & Kiyomoto, 1967).
Eigenschaften
IUPAC Name |
2-[(2,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-21-17-11-19(23-3)18(22-2)10-16(17)13-20-9-8-14-6-4-5-7-15(14)12-20/h4-7,10-11H,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFHBIXCKVTOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC3=CC=CC=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,5-Trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5674096.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5674103.png)
![6-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-benzimidazole-2-carboxamide](/img/structure/B5674106.png)

![1-{[(4-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5674119.png)


![N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5674144.png)
![1-isobutyl-3-[2-(3-methyl-4H-1,2,4-triazol-4-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5674149.png)
![1,6-dimethyl-N-[1-(3-thienyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5674156.png)
![2-(3-methylbut-2-en-1-yl)-8-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5674168.png)
![N-cycloheptyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5674187.png)

